(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
Description
(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a heterocyclic compound featuring a 1,2,4-triazole core substituted with an allyl group at position 4, a pyridin-4-yl group at position 5, and a sulfanylacetic acid moiety at position 3. The pyridinyl group enhances polarity and hydrogen-bonding capacity, while the allyl substituent may influence steric interactions and metabolic stability .
Synthetic routes for analogous compounds involve S-alkylation of triazole precursors with halogenated intermediates in alkaline conditions, as demonstrated in studies on structurally related 1,2,4-triazole derivatives . Experimental characterization techniques such as FTIR, NMR, UV-Vis spectroscopy, X-ray crystallography, and DFT calculations have been employed to confirm the structural and electronic properties of similar molecules .
Properties
IUPAC Name |
2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2S/c1-2-7-16-11(9-3-5-13-6-4-9)14-15-12(16)19-8-10(17)18/h2-6H,1,7-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVGRTRXDCWQLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC(=O)O)C2=CC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901141717 | |
| Record name | 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18378-69-3 | |
| Record name | 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18378-69-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[[4-(2-Propen-1-yl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901141717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multi-step organic reactions. One common approach starts with the preparation of the triazole ring, followed by the introduction of the pyridine and allyl groups. The final step involves the attachment of the sulfanyl-acetic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyl group may yield epoxides, while reduction of the pyridine ring may produce piperidine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. A study on a related compound, 4-amino-5-(pyridin-4-yl)-4H-triazole-3-thiol , highlighted its potent activity against various bacterial strains. The compound's mechanism involves the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The anticancer potential of triazole derivatives is well-documented. A study investigating similar compounds showed promising cytotoxic effects against breast cancer cell lines (MCF-7, T47-D, MDA-MB231) with IC50 values ranging from 27.7 to 39.2 µM, indicating effective growth inhibition while exhibiting low toxicity to normal cells (IC50 > 100 µM) . The structural characteristics of the triazole ring contribute to its ability to interact with cellular targets involved in cancer proliferation.
Case Study 1: Synthesis and Characterization
A comprehensive study focused on synthesizing triazole derivatives through various chemical reactions, including S-alkylation and cyclization. The resulting compounds were characterized using techniques such as NMR and mass spectrometry. This research emphasizes the importance of structural modifications in enhancing biological activity .
Case Study 2: In Vivo Studies
In vivo studies have been conducted to evaluate the pharmacokinetics and therapeutic efficacy of triazole derivatives in animal models. These studies revealed that compounds with the triazole moiety exhibited favorable absorption and distribution profiles, leading to effective tumor suppression .
Mechanism of Action
The mechanism of action of (4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s structure allows it to interact with various biological pathways, leading to diverse effects depending on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the triazole ring, pyridine positioning, and the nature of the sulfanyl-linked side chain. These modifications significantly alter physicochemical properties and biological interactions.
Pyridine Substituent Position
- Pyridin-2-yl vs. This may affect binding affinity in biological targets .
- Pyridin-3-yl Analog :
The pyridin-3-yl variant ([4-Allyl-5-pyridin-3-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid) exhibits a molecular weight of 276.314 g/mol, a density of 1.4 g/cm³, and a boiling point of 542.2°C, differing from the pyridin-4-yl derivative in electronic distribution and solubility .
Triazole Ring Substituents
- Allyl vs.
- Cyclopropyl Group :
The cyclopropyl-substituted analog (2-{[4-cyclopropyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid) introduces a smaller, rigid substituent, which may improve bioavailability compared to allyl .
Sulfanyl-Linked Side Chain Modifications
- Acetic Acid vs. Acetamide Derivatives :
Replacing the acetic acid moiety with acetamide groups (e.g., 2-{[4-Allyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide) increases lipophilicity and alters solubility. Ethoxy positional isomers (2- vs. 4-ethoxy) further influence electronic effects and steric bulk . - Thiophene vs.
Structural and Physicochemical Comparison Table
*Estimated based on pyridin-3-yl analog . †Approximate value based on similar structures .
Biological Activity
The compound (4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid (CAS No. 90842-92-5) is a derivative of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This article synthesizes available research findings on its biological activity, particularly focusing on its neuroprotective, antibacterial, and anti-inflammatory properties.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 218.28 g/mol. Its structure features a triazole ring linked to a pyridine moiety and a sulfanyl-acetic acid group.
Neuroprotective Activity
Recent studies have highlighted the potential of triazole derivatives in neuroprotection, particularly against neurodegenerative diseases such as Parkinson's disease (PD). For instance, a study evaluated the efficacy of several triazole compounds in preventing α-synuclein aggregation, a hallmark of PD. The compound ethyl 2-((4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetate demonstrated significant neuroprotective effects in vivo by enhancing the levels of tyrosine hydroxylase (TH) and reducing α-synuclein expression in MPTP-treated mice .
| Compound | Effect on TH Levels | Effect on α-Synuclein Expression |
|---|---|---|
| Compound 15 | Increased | Decreased |
| MPTP Control | Decreased | Increased |
This suggests that the triazole core can be a promising scaffold for developing neuroprotective agents.
Antibacterial Activity
The 1,2,4-triazole derivatives have shown significant antibacterial properties. A literature review indicated that various triazole compounds exhibit activity against a range of bacteria, including E. coli and S. aureus. In particular, compounds with substituents at specific positions on the triazole ring displayed enhanced antibacterial effects .
These findings underscore the potential application of triazole derivatives in treating bacterial infections.
Anti-inflammatory Activity
In addition to their antibacterial properties, triazoles have been investigated for their anti-inflammatory effects. One study assessed the anti-inflammatory activity of various triazole derivatives using a carrageenan-induced paw edema model in rats. Compounds similar to our target compound exhibited significant reductions in inflammation compared to controls .
Case Studies and Research Findings
- Neuroprotection in Parkinson's Disease :
- Antibacterial Screening :
- Anti-inflammatory Evaluation :
Q & A
Q. What are the established synthetic routes for (4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step protocols starting from 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. Key steps include:
- S-Alkylation : Reacting the triazole-thiol intermediate with 2-chloroacetonitrile in alkaline conditions (e.g., NaOH in methanol or DMF) to introduce the sulfanyl-acetic acid moiety .
- Solvent and Catalyst Optimization : Methanol or DMF as solvents at room temperature, with yields dependent on stoichiometric ratios and reaction duration. For example, prolonged stirring (6–12 hrs) improves conversion .
- Purification : Column chromatography or recrystallization to isolate the final product, monitored via TLC .
Q. Which spectroscopic and analytical techniques are critical for structural confirmation of this compound?
- NMR Spectroscopy : H and C NMR are used to verify the allyl, pyridinyl, and acetic acid substituents. Key signals include pyridine protons (δ 8.5–8.7 ppm) and allyl CH groups (δ 5.0–5.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 332.08) .
- Elemental Analysis : Validates purity (>95%) by matching calculated and observed C, H, N, S percentages .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. aryl substitutions) influence biological activity and enzyme inhibition?
- SAR Studies : Replacing the allyl group with cyclopropyl or furan-2-ylmethyl groups alters steric and electronic properties, impacting binding to targets like tyrosinase (AbTYR). For instance, bulkier substituents reduce inhibitory activity due to cavity size limitations in enzymes .
- Bioassay Data : Derivatives with pyridin-4-yl groups show enhanced antimicrobial activity (MIC 8–32 µg/mL against S. aureus) compared to pyridin-2-yl analogs, attributed to improved membrane penetration .
Q. What computational strategies are employed to predict binding modes and pharmacokinetic properties?
- Docking Simulations : Molecular docking (e.g., AutoDock Vina) identifies hydrogen bonds between the triazole sulfur and enzyme active sites (e.g., AbTYR His263 residue) .
- ADMET Predictions : LogP values (~2.5) and polar surface area (~90 Å) suggest moderate bioavailability but potential blood-brain barrier permeability .
Q. How can contradictory data on biological efficacy across studies be resolved?
- Assay Standardization : Discrepancies in IC values (e.g., 12 µM vs. 25 µM for AbTYR inhibition) may arise from assay conditions (pH, substrate concentration). Reproducibility requires strict adherence to protocols like the colorimetric dopachrome method .
- Metabolite Interference : Degradation products (e.g., free thiols) can skew results. HPLC-MS monitoring ensures compound stability during assays .
Methodological Considerations
Q. What experimental designs are optimal for evaluating antioxidant or anti-inflammatory activity?
- In Vitro Models : DPPH radical scavenging (IC 18–45 µM) and COX-2 inhibition assays (ELISA-based) are standard. Include positive controls like ascorbic acid and celecoxib .
- Dose-Response Curves : Use 5–7 concentration points (1–100 µM) with triplicate measurements to calculate EC values .
Q. How are stability and degradation profiles assessed under physiological conditions?
- Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 37°C. Monitor via HPLC at 254 nm to track degradation kinetics .
- Light Sensitivity : Store solutions in amber vials; UV irradiation (254 nm, 24 hrs) quantifies photodegradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
